molecular formula C6H5Cl2N3 B13329220 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine

2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine

Cat. No.: B13329220
M. Wt: 190.03 g/mol
InChI Key: FFULYPVQOSXCKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove chlorine atoms or reduce double bonds.

    Substitution: This reaction can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield amines or alkanes, and substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other pyrrolopyrazine derivatives .

Biological Activity

2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine (CAS No. 213549-73-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅Cl₂N₃
  • Molecular Weight : 190.03 g/mol
  • CAS Number : 213549-73-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC)

In vitro assays have shown that this compound can inhibit the growth of various pathogens. For example:

  • Staphylococcus aureus : MIC values were reported as low as 0.22 μg/mL.
  • Staphylococcus epidermidis : Similar inhibitory effects were observed.

The compound's effectiveness was evaluated through various methods including:

  • Minimum Bactericidal Concentration (MBC)
  • Time-Kill Assays

These assays confirmed that the compound not only inhibits bacterial growth but also has bactericidal properties against tested strains .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound interferes with critical cellular processes in bacteria, potentially affecting their ability to form biofilms and replicate efficiently .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.
    • Results indicated strong inhibition against Gram-positive and Gram-negative bacteria with a notable reduction in biofilm formation .
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
    • Some derivatives related to this compound were tested for their ability to inhibit DHODH, an enzyme crucial for pyrimidine synthesis in pathogens.
    • These derivatives showed promising results in inhibiting viral replication and cellular growth .

Comparative Biological Activity Table

Compound NameMIC (μg/mL)MBC (μg/mL)Biofilm InhibitionTarget Pathogen
This compound0.22Not specifiedYesStaphylococcus aureus
Other Pyrazole DerivativesVariesVariesYesVarious pathogens

Properties

Molecular Formula

C6H5Cl2N3

Molecular Weight

190.03 g/mol

IUPAC Name

2,3-dichloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

InChI

InChI=1S/C6H5Cl2N3/c7-5-6(8)11-4-2-9-1-3(4)10-5/h9H,1-2H2

InChI Key

FFULYPVQOSXCKN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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